Fmoc-NIP-OH
Description
Contextualizing Fmoc-3-Carboxypiperidine within Contemporary Organic Chemistry
In the landscape of modern organic chemistry, there is a continuous demand for novel molecular scaffolds to build compounds with specific functions, particularly in drug discovery and materials science. Fmoc-3-carboxypiperidine fits into this context as a bifunctional building block. It combines the structural features of a cyclic amino acid with a temporary protecting group, making it suitable for iterative synthetic processes like solid-phase peptide synthesis (SPPS). medchemexpress.comlgcstandards.com
The presence of the piperidine (B6355638) ring introduces a constrained, non-planar element into a linear peptide chain, which can be used to induce specific secondary structures or to mimic turns in a protein's architecture. This strategic modification is a key aspect of peptidomimetics, a field that aims to design molecules that replicate the biological activity of natural peptides but with improved stability or bioavailability. The carboxylic acid at the 3-position of the piperidine ring provides the necessary handle for coupling reactions, while the Fmoc-protected nitrogen at the 1-position allows for controlled, stepwise assembly. vulcanchem.com
The Significance of the Fmoc Protecting Group in Complex Molecule Construction
The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly for the construction of peptides and other complex molecules. lgcstandards.com Introduced by Carpino in the 1970s, the Fmoc group is an amine-protecting group renowned for its unique cleavage conditions. total-synthesis.com Unlike other common protecting groups such as the tert-butyloxycarbonyl (Boc) group, which is removed with strong acid, the Fmoc group is base-labile. total-synthesis.comwikipedia.org It is stable under acidic and neutral conditions but can be selectively and rapidly removed using a mild base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org
This property, known as orthogonality, is critical in complex synthesis. It allows chemists to deprotect one functional group (the N-terminal amine) without disturbing other acid-sensitive protecting groups that may be present on the side chains of the amino acids. numberanalytics.com This selective deprotection is fundamental to the success of Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the automated and efficient assembly of long peptide chains. total-synthesis.com The fluorene (B118485) moiety of the Fmoc group has strong UV absorbance, which allows for real-time monitoring of the deprotection step, adding another layer of control to the synthetic process. wikipedia.org
Role of Piperidine Derivatives in Bioactive Compound Design
The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and it stands as one of the most important and ubiquitous structural motifs in medicinal chemistry. researchgate.netnih.gov This scaffold is considered a "privileged structure" because it is found in a vast array of natural products (alkaloids) and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. researchgate.netnih.govajchem-a.com Its prevalence is due to its ability to engage in key interactions with biological targets and to confer favorable pharmacokinetic properties upon a molecule.
Piperidine derivatives are integral components in drugs targeting a multitude of conditions, including cancer, viral infections, inflammation, and neurological disorders. bohrium.comijnrd.org The incorporation of a piperidine ring into a drug candidate can influence its solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atom within the ring is often protonated at physiological pH, allowing it to form crucial ionic interactions with receptors and enzymes. By introducing a substituted piperidine scaffold like that from Fmoc-3-carboxypiperidine, chemists can explore new chemical space and design novel bioactive compounds with potentially enhanced therapeutic profiles. ajchem-a.com For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) have been investigated for the design of molecules targeting Alzheimer's disease. ajchem-a.com
Data Tables
Table 1: Chemical Properties of Fmoc-3-carboxypiperidine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 158922-07-7 | chemical-suppliers.euvwr.comnetascientific.com |
| Molecular Formula | C₂₁H₂₁NO₄ | chemical-suppliers.euvwr.com |
| Molecular Weight | 351.4 g/mol | chemical-suppliers.eu |
| Appearance | Light yellow or off-white powder | chemical-suppliers.euchemicalbook.com |
| Synonyms | Fmoc-Nip-OH, Fmoc-nipecotic acid, (RS)-N-(9-Fluorenylmethyloxycarbonyl)-nipecotic acid | chemical-suppliers.eu |
Table 2: List of Chemical Compounds
| Compound Name | |
|---|---|
| Fmoc-3-carboxypiperidine | |
| N-(9-Fluorenylmethoxycarbonyl)piperidine-3-carboxylic acid | |
| Piperidine | |
| N,N-dimethylformamide (DMF) | |
| tert-butyloxycarbonyl (Boc) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXGQXNIBNREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373259 | |
| Record name | Fmoc-3-carboxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158922-07-7 | |
| Record name | Fmoc-3-carboxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Fmoc 3 Carboxypiperidine and Its Analogues
Enantioselective Synthesis Approaches
The synthesis of specific enantiomers of 3-carboxypiperidine derivatives is crucial for their application in pharmaceuticals and as chiral building blocks. Various strategies have been developed to control the stereochemistry at the C3 position of the piperidine (B6355638) ring.
Asymmetric Alkylation of Chiral Nickel(II) Complexes of Glycine (B1666218) Schiff Bases
A prominent method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine. rsc.org This approach has been successfully applied to the synthesis of a variety of tailor-made amino acids. nih.gov The general principle involves the reaction of a Ni(II) complex of a Schiff base, formed from glycine and a chiral auxiliary, with an appropriate alkyl halide. rsc.org The presence of the chiral ligand on the nickel complex directs the alkylation to occur stereoselectively.
For instance, Ni(II) complexes of Schiff bases derived from (S)-o-[(N-benzylprolyl)amino]benzaldehyde and glycine have been used for the asymmetric synthesis of α-amino acids. rsc.org The reaction of these complexes with alkyl halides in the presence of a base like solid NaOH in DMF leads to the formation of the alkylated product with a degree of diastereoselectivity. rsc.org Although this specific application to 3-carboxypiperidine itself is not detailed in the provided results, the methodology is a general one for α-amino acid synthesis and could theoretically be adapted.
After the alkylation step, the desired amino acid is liberated from the chiral auxiliary, often through acidic hydrolysis. nih.gov Subsequent protection of the amino group with the Fmoc group can be achieved using reagents like Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions. nih.gov It is important to note that some racemization can occur during the disassembly and protection steps, potentially lowering the enantiomeric excess of the final Fmoc-protected amino acid. nih.gov
Development of Chiral Piperidine Scaffolds for Carboxypiperidine Integration
Chiral piperidine scaffolds are significant structural motifs in many active pharmaceutical ingredients. researchgate.net The development of methods to synthesize these scaffolds with defined stereochemistry is an active area of research. researchgate.netnih.gov These pre-formed chiral piperidine rings can then be further functionalized, for example, by introducing a carboxylic acid group at the 3-position.
Various synthetic routes to chiral piperidines exist, including:
Hydrogenation of substituted pyridines: This can be achieved using transition metal catalysis, often requiring specific chiral ligands to induce enantioselectivity. nih.gov
Intramolecular cyclization reactions: These methods, such as the aza-Michael reaction or electrophilic cyclization, build the piperidine ring from an acyclic precursor containing the necessary functional groups and a chiral element. nih.gov
Ring-closing metathesis: This powerful reaction can be used to form the piperidine ring from a diene precursor. researchgate.net
Once a chiral piperidine scaffold is obtained, a carboxyl group can be introduced. The specific method for this functionalization would depend on the existing functional groups on the piperidine ring.
Strategies for Racemic and Stereospecific Synthesis
Reaction Pathways for Piperidine Ring Formation with Carboxylic Acid Functionality
The synthesis of piperidine rings bearing a carboxylic acid group can be achieved through various reaction pathways. Multicomponent reactions offer an efficient way to construct polysubstituted piperidines. researchgate.net For example, a four-component reaction involving an aldehyde, a Michael acceptor, a pyridinium (B92312) ylide, and ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted piperidin-2-ones. researchgate.net In such reactions, ammonium acetate serves as the nitrogen source for the piperidine ring. researchgate.net
Other methods for forming the piperidine ring include intramolecular cyclization strategies. nih.gov These can involve reactions like the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov The starting materials for these cyclizations are designed to contain both the nitrogen atom and the carbon chain that will form the piperidine ring, along with a precursor to the carboxylic acid group.
For instance, the synthesis of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can involve the N-alkylation of a suitable piperidine precursor followed by oxidation and carboxylation reactions. vulcanchem.com
| Reaction Type | Description | Key Reagents/Conditions | Ref |
| Multicomponent Reaction | A one-pot reaction combining multiple starting materials to form a complex product. | Aldehydes, Michael acceptors, ammonium acetate | researchgate.net |
| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor. | Acid-mediated alkyne functionalization | nih.gov |
| N-Alkylation/Functionalization | Modification of a pre-existing piperidine ring. | Methoxyethyl halides, oxidation, carboxylation | vulcanchem.com |
Introduction of the Fmoc Protecting Group on the Piperidine Nitrogen
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis. wikipedia.org Its key advantage is its stability under acidic conditions and its lability to basic conditions, typically using piperidine. wikipedia.orgpublish.csiro.au
The Fmoc group is introduced onto the nitrogen of the piperidine ring (or the amino group of an amino acid) by reacting it with an Fmoc-donating reagent. wikipedia.org Common reagents for this purpose include:
9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a classic reagent for Fmoc protection, often used under Schotten-Baumann conditions (e.g., sodium bicarbonate in a water/dioxane mixture). total-synthesis.com
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This reagent is often preferred due to its greater stability and the cleaner reaction profiles it typically provides, with fewer side reactions. total-synthesis.com The reaction is generally carried out in the presence of a weak base like sodium bicarbonate.
The general procedure involves dissolving the 3-carboxypiperidine (or its ester) in a suitable solvent system, adding a base, and then introducing the Fmoc-reagent. The reaction protects the piperidine nitrogen as an Fmoc-carbamate, making it stable to subsequent chemical transformations that might otherwise react with the secondary amine. wikipedia.org
| Reagent | Typical Reaction Conditions | Advantages | Ref |
| Fmoc-Cl | Sodium bicarbonate, water/dioxane or pyridine/CH2Cl2 | Readily available | total-synthesis.com |
| Fmoc-OSu | Sodium bicarbonate, water/dioxane | Increased stability, fewer side reactions | total-synthesis.com |
Utilization of Fmoc-OSu or Fmoc-Cl for N-Protection
The introduction of the base-labile Fmoc protecting group onto the nitrogen atom of 3-carboxypiperidine is a standard procedure in peptide chemistry. medchemexpress.commedchemexpress.com The two most prevalent reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com
Using Fmoc-Cl: The classic method for Fmoc protection involves the use of Fmoc-Cl under Schotten-Baumann conditions. total-synthesis.com This procedure is typically carried out in a biphasic system consisting of an organic solvent (like dioxane or dichloromethane) and an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. total-synthesis.com The base neutralizes the hydrochloric acid that is liberated during the reaction, driving the formation of the stable Fmoc-carbamate. total-synthesis.com While effective, Fmoc-Cl is an acid chloride and is sensitive to moisture and heat, which can complicate handling and storage. total-synthesis.com
Using Fmoc-OSu: Due to its enhanced stability and milder reaction conditions, Fmoc-OSu has become the more commonly used reagent for Fmoc protection. total-synthesis.com The reaction is generally performed by dissolving the amino acid, in this case, 3-piperidinecarboxylic acid, in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane and an aqueous solution of a base such as sodium bicarbonate. total-synthesis.com The Fmoc-OSu is then added to the solution, and the reaction is typically stirred at room temperature for several hours. total-synthesis.com An alternative anhydrous method involves using an organic base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), in a solvent such as dichloromethane (B109758) (DCM). nih.govnih.gov This approach offers easier work-up and purification. Compared to Fmoc-Cl, Fmoc-OSu generally leads to fewer side reactions, such as the formation of oligopeptides. total-synthesis.com
The choice between these reagents often depends on the specific substrate, desired reaction conditions, and scale of the synthesis.
Table 1: Comparison of Reagents for Fmoc Protection of 3-Carboxypiperidine
| Feature | Fmoc-Cl | Fmoc-OSu |
|---|---|---|
| Common Conditions | Schotten-Baumann (e.g., Dioxane/aq. NaHCO₃) total-synthesis.com | Biphasic (e.g., THF/aq. NaHCO₃) or Anhydrous (e.g., DCM/TEA) total-synthesis.comnih.gov |
| Byproduct | Hydrochloric acid (HCl) total-synthesis.com | N-hydroxysuccinimide (HOSu) |
| Reagent Stability | Sensitive to moisture and heat total-synthesis.com | More stable, solid reagent total-synthesis.com |
| Side Reactions | Higher potential for side reactions | Fewer side reactions, easier to control |
| Typical Work-up | Phase separation followed by acidification and extraction | Acidification and extraction from the aqueous phase |
Purification and Characterization Techniques in Synthetic Schemes
Following the N-protection reaction, the crude Fmoc-3-carboxypiperidine must be purified to remove unreacted starting materials, reagent byproducts (such as N-hydroxysuccinimide), and any side products. The identity and purity of the final compound are then confirmed using various analytical techniques.
Purification: The standard work-up procedure for reactions using Fmoc-OSu in an aqueous base involves acidifying the aqueous layer to a low pH (typically pH 1-2) with an acid like hydrochloric acid. total-synthesis.com This step protonates the carboxylic acid group, causing the desired product to precipitate out of the solution or become extractable into an organic solvent like ethyl acetate.
For further purification, two primary methods are employed:
Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides and their derivatives. lcms.cz The crude material is dissolved and injected into an HPLC system equipped with a C18 column. A gradient of acetonitrile (B52724) in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compounds. lcms.czrsc.org The fractions containing the pure product are collected and lyophilized to yield the final compound.
Characterization: Once purified, the structure and purity of Fmoc-3-carboxypiperidine are confirmed using standard analytical methods:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight of the synthesized compound. The analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. sfu.ca The spectra provide detailed information about the arrangement of protons and carbon atoms, allowing for verification of the successful attachment of the Fmoc group to the piperidine ring.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. A sharp, single peak on the chromatogram indicates a high degree of purity. rsc.org
Table 2: Summary of Purification and Characterization Techniques
| Technique | Purpose | Typical Conditions/Observations |
|---|---|---|
| RP-HPLC (Purification) | Isolate the pure compound from reaction mixture. | Column: C18; Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA. lcms.czrsc.org |
| Recrystallization | Remove impurities from the solid product. | Solvent selection is key to obtaining high purity and yield. |
| ESI-MS (Characterization) | Confirm molecular weight. | Detection of the [M+H]⁺ ion. mdpi.com |
| NMR (¹H, ¹³C) (Characterization) | Elucidate and confirm the chemical structure. | Characteristic signals for both the piperidine ring and the Fmoc group are observed. sfu.ca |
| Analytical HPLC (Characterization) | Assess final purity. | A single major peak indicates high purity. rsc.org |
Applications of Fmoc 3 Carboxypiperidine in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS) Applications
In SPPS, Fmoc-3-carboxypiperidine is employed as a specialized building block to construct peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties.
Fmoc-3-carboxypiperidine is a non-canonical amino acid (ncAA), meaning it is not one of the 20 proteinogenic amino acids directly encoded by the genetic code. nih.govrsc.org The incorporation of ncAAs into peptide sequences is a key strategy for developing peptidomimetics with improved pharmacological profiles, such as increased biological stability and activity. nih.gov The process involves the standard protocols of Fmoc-based SPPS, where pre-synthesized and Fmoc-protected building blocks like Fmoc-3-carboxypiperidine are sequentially coupled to a growing peptide chain on a solid support. medchemexpress.comnih.gov The commercial availability or preliminary synthesis of these discrete Fmoc-protected ncAAs is a prerequisite for their integration into peptide sequences. nih.gov
A major challenge in peptide chemistry is the poor solubility of protected peptide intermediates in organic solvents and of final, unprotected peptides in aqueous solutions. nih.gov The inclusion of N-alkylated amino acids is a known strategy to disrupt the interchain hydrogen bonding that leads to aggregation and insolubility. nih.gov As a cyclic secondary amine, the piperidine (B6355638) moiety in Fmoc-3-carboxypiperidine serves as a form of N-alkylation. Studies on analogous 4-substituted piperidine derivatives have shown that their incorporation can reduce aggregation tendencies, particularly during the synthesis of long or hydrophobic peptide sequences. vulcanchem.com Furthermore, modifications to the piperidine ring itself can improve synthesis efficiency; for instance, certain substituents can enhance the solubility of the dibenzofulvene byproduct generated during Fmoc deprotection, minimizing issues like resin clogging. vulcanchem.com The introduction of piperidine-containing residues has also been reported to increase the water solubility of the final peptides. nih.gov
Impact on Peptide Conformation and Stability through Ring Strain and Steric Hindrance
Fmoc Deprotection Mechanisms in SPPS
The Fmoc protecting group is fundamental to SPPS, and its removal is a critical, repeated step in the elongation of the peptide chain. Piperidine and its derivatives are the most common reagents used for this purpose.
The removal of the Fmoc group proceeds via a base-induced β-elimination (E1cB) mechanism. rsc.orgchempep.com The process occurs in two main steps:
The base, typically a secondary amine like piperidine, abstracts the acidic proton from the β-carbon (the C9 position) of the fluorene (B118485) ring system. springernature.comnih.gov
This abstraction leads to a β-elimination reaction, which cleaves the carbamate (B1207046) bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). chempep.compeptide.com
A crucial function of using piperidine as the deprotection reagent is that the excess base also acts as a scavenger for the DBF byproduct. scielo.org.mx Piperidine traps the reactive DBF through a Michael-type addition, forming a stable and soluble adduct that is easily washed away, preventing DBF from causing side reactions with the newly deprotected amine of the peptide chain. nih.govpeptide.com
While a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard for Fmoc deprotection, its efficiency can be sequence-dependent, and incomplete removal can occur. chempep.comspringernature.comscielo.org.mx This has led to kinetic studies on alternative bases and solvent systems to optimize the deprotection step. The reaction is generally faster in polar solvents like DMF or N-methyl-2-pyrrolidone (NMP) compared to nonpolar solvents. springernature.comnih.gov
Stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can remove the Fmoc group much more rapidly than piperidine. rsc.orgpeptide.com However, DBU cannot scavenge the DBF byproduct, necessitating the addition of a nucleophilic scavenger like piperidine or piperazine (B1678402) to prevent side reactions. chempep.compeptide.com Kinetic studies comparing various deprotection cocktails have shown that combinations like 5% piperazine with 2% DBU can achieve complete Fmoc removal in under a minute, significantly faster than 20% piperidine. rsc.org
The table below, derived from kinetic studies, illustrates the relative speed of different deprotection reagents.
| Deprotection Reagent | Solvent | Half-life (t1/2) in seconds | Time for Complete Removal (approx.) |
| 5% Piperidine | DMF | - | 8.6 minutes |
| 20% Piperidine | DMF | 7 s | < 2 minutes |
| 5% Piperazine | DMF | 50 s | 11 minutes |
| 5% Piperazine + 2% DBU | DMF | 4 s | < 1 minute |
| This table is a compilation of data from multiple research sources to show relative deprotection times. rsc.org |
Rate constants determined via ¹H-NMR for the deprotection of a model compound (Fmoc-aniline) further highlight the influence of base structure and solvent.
| Base (50 mM) | Solvent | Rate Constant k (10⁻³ s⁻¹) |
| Piperidine | DMSO-d6 | 1.8 ± 0.1 |
| 1-Butylamine | DMSO-d6 | 2.8 ± 0.1 |
| N-tert-butylisopropylamine | DMSO-d6 | 0.05 ± 0.002 |
| Piperidine | DMSO-d6 / D₂O (9:1) | 0.8 ± 0.03 |
| Data adapted from kinetic studies on Fmoc-aniline at 40°C. researchgate.net |
These studies demonstrate that while piperidine remains a reliable standard, the choice of base and solvent can be tailored to accelerate Fmoc removal and overcome challenges in difficult peptide sequences. rsc.orgnih.gov
Optimization of Deprotection Protocols for Maximizing Yield and Purity
The removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical step in Fmoc-based peptide synthesis, and its optimization is essential for maximizing the final peptide yield and purity. The most common method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.com However, various factors can be adjusted to enhance the efficiency of this process and minimize side reactions.
Key Optimization Parameters:
Base Selection and Concentration: While 20% piperidine in DMF is a standard reagent, its concentration can be modulated. chempep.com In some cases, lower concentrations of piperidine (e.g., 5%) have been shown to be effective while potentially reducing base-catalyzed side reactions. acs.org Alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine or piperazine, to accelerate deprotection, particularly for sterically hindered amino acids or during the synthesis of "difficult" sequences prone to aggregation. acs.orgpeptide.compeptide.com For instance, a combination of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been demonstrated to significantly reduce diketopiperazine formation compared to the conventional 20% piperidine/DMF. acs.org Piperazine itself has also been explored as a deprotection reagent to mitigate base-induced side reactions. rsc.org
Reaction Time and Temperature: The standard deprotection time is typically short, often in the range of 3 to 20 minutes. chempep.com However, for sequences prone to aggregation or containing sterically hindered residues, extending the deprotection time or performing a second treatment may be necessary to ensure complete Fmoc removal. iris-biotech.denih.gov In cases of severe aggregation, increasing the reaction temperature can also improve deprotection efficiency. nih.gov Microwave irradiation has been employed to accelerate the deprotection step, especially for challenging sequences. rsc.org
Solvent Choice: DMF is the most common solvent for Fmoc deprotection. However, other solvents like NMP can be beneficial, particularly in preventing aggregation. peptide.com The choice of solvent can influence the solvation of the peptide-resin and the efficiency of the deprotection reagent.
Use of Additives: The addition of certain reagents to the deprotection cocktail can help suppress side reactions. For example, adding 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the piperidine solution can reduce the incidence of aspartimide formation. peptide.comnih.gov Similarly, the inclusion of scavengers is crucial when using DBU, as DBU itself does not react with the dibenzofulvene (DBF) byproduct of Fmoc cleavage, which can otherwise lead to unwanted modifications of the N-terminal amine. peptide.com
Table 1: Optimization of Fmoc Deprotection Protocols
| Parameter | Standard Condition | Optimized Condition/Alternative | Rationale for Optimization |
|---|---|---|---|
| Base | 20% Piperidine in DMF chempep.com | 5% Piperidine acs.org; 2% DBU/5% Piperazine in NMP acs.org; Piperazine rsc.org | Reduce side reactions; Accelerate deprotection for difficult sequences. |
| Time | 3-20 minutes chempep.com | Extended time or repeated treatment iris-biotech.denih.gov | Ensure complete deprotection for aggregated or hindered sequences. |
| Temperature | Ambient | Elevated temperature; Microwave irradiation rsc.orgnih.gov | Improve efficiency for difficult sequences. |
| Solvent | DMF | NMP peptide.com | Enhance solvation and prevent aggregation. |
| Additives | None | HOBt, Oxyma peptide.comnih.gov | Suppress side reactions like aspartimide formation. |
Side Reactions and Mitigation Strategies in Fmoc-Based Peptide Synthesis
Despite its widespread use, Fmoc-based peptide synthesis is susceptible to several side reactions that can compromise the purity and yield of the target peptide. Understanding these side reactions and implementing appropriate mitigation strategies is crucial for successful peptide synthesis.
Minimizing Aspartimide Formation and Other Cyclization Side Products
Aspartimide Formation: This is one of the most significant side reactions in Fmoc chemistry, particularly affecting aspartic acid (Asp) residues. nih.gov It is catalyzed by both acidic and basic conditions, meaning it can occur during both the piperidine-mediated Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage. iris-biotech.de The reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of an adjacent Asp residue, forming a five-membered succinimide (B58015) ring (aspartimide). rsc.org This cyclization is often followed by ring-opening by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the Asp residue. nih.gov The Asp-Gly and Asp-Ser sequences are particularly prone to this side reaction. peptide.com
Mitigation Strategies for Aspartimide Formation:
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the Asp side chain, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmpe), can physically block the nucleophilic attack. rsc.orgwiley.com
Addition of Acidic Modifiers: Incorporating acidic additives like HOBt or Oxyma into the deprotection solution can reduce the basicity and thereby suppress aspartimide formation. rsc.orgnih.gov
Backbone Protection: The introduction of a protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent aspartimide formation by sterically hindering the cyclization. peptide.comnih.gov
Optimized Deprotection Conditions: Using milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like piperazine, can also minimize this side reaction. acs.orgrsc.org
Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, where the N-terminal amino group of the dipeptide-resin attacks the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. iris-biotech.de This is particularly prevalent with sequences containing proline or other secondary amino acids at the C-terminus. chempep.comiris-biotech.de
Mitigation Strategies for DKP Formation:
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin hinders the cyclization reaction. peptide.com
Coupling of Dipeptides: Instead of coupling single amino acids, using a pre-formed Fmoc-dipeptide can bypass the vulnerable dipeptide-resin stage. iris-biotech.de
Modified Deprotection Reagents: Utilizing reagents like 2% DBU/5% piperazine/NMP has been shown to drastically reduce DKP formation. acs.org
Prevention of Epimerization and Racemization at Coupling Sites
Epimerization, the change in configuration at a single stereocenter, and racemization, the formation of an equal mixture of enantiomers, are significant concerns during the activation and coupling steps of peptide synthesis. mdpi.com The α-carbon of the activated amino acid is susceptible to deprotonation by base, leading to the formation of a planar enolate intermediate that can be protonated from either side, resulting in a loss of stereochemical integrity. mdpi.combachem.com Cysteine and histidine are particularly prone to racemization. peptide.comnih.gov
Mitigation Strategies:
Choice of Coupling Reagents and Additives: The use of carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as HOBt, 6-Cl-HOBt, or HOAt is a standard practice. peptide.combachem.com Uronium/aminium-based reagents like HBTU and HATU are also widely used, but the choice of base is critical. chempep.com
Control of Basicity: The presence of excess base, particularly tertiary amines like diisopropylethylamine (DIPEA), can promote racemization. chempep.com Using a less basic amine or carefully controlling the stoichiometry is important. For sensitive amino acids, base-free coupling conditions, such as using DIC/HOBt, are recommended. bachem.com
Side-Chain Protection: For histidine, protecting the imidazole (B134444) nitrogen can significantly reduce racemization. mdpi.com
Pre-activation Time: Minimizing the pre-activation time of the amino acid before adding it to the resin can limit the window for racemization to occur. nih.gov
Addressing Incomplete Fmoc Deprotection and Aggregation Phenomena
Incomplete Fmoc Deprotection: The failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain is a common problem that leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. chempep.comnih.gov This issue is often linked to peptide aggregation.
Aggregation: During solid-phase peptide synthesis, growing peptide chains can self-associate through intermolecular hydrogen bonding, forming β-sheet-like structures. peptide.comnih.gov This aggregation can physically block access of reagents to the reactive sites, leading to both incomplete deprotection and poor coupling efficiency. peptide.com Aggregation is sequence-dependent, with hydrophobic sequences being more susceptible. peptide.com
Mitigation Strategies:
Optimized Deprotection: If incomplete deprotection is suspected, extending the reaction time, repeating the deprotection step, or using a stronger deprotection cocktail (e.g., containing DBU) can be effective. peptide.comiris-biotech.de
Disruption of Aggregation:
Solvent Choice: Switching from DMF to NMP or adding chaotropic agents like DMSO can help disrupt hydrogen bonding and improve solvation. peptide.com
Elevated Temperature/Microwave: Performing couplings and deprotections at higher temperatures or using microwave assistance can provide the energy to break up aggregates. peptide.comrsc.org
Backbone Protection: Introducing backbone-protecting groups like Hmb or Dmb can disrupt the hydrogen bonding patterns that lead to aggregation. peptide.com
Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation. peptide.com
Low-Substitution Resins: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. peptide.com
Solution-Phase Peptide Synthesis Applications
While solid-phase peptide synthesis (SPPS) is the dominant method for producing peptides, solution-phase synthesis still holds relevance, particularly for large-scale production and the synthesis of certain complex peptides. Fmoc-3-carboxypiperidine can be utilized as a building block in solution-phase strategies.
In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. The orthogonality of the Fmoc group, which is cleaved under basic conditions, is advantageous as it is compatible with acid-labile side-chain protecting groups (like Boc and tBu) and allows for selective deprotection without affecting other parts of the molecule. chempep.com
The general workflow involving Fmoc-3-carboxypiperidine in a solution-phase synthesis would involve:
Coupling of an N-terminally protected amino acid or peptide with the free carboxyl group of Fmoc-3-carboxypiperidine, or vice-versa, using standard coupling reagents (e.g., DCC/HOBt, HATU).
Purification of the resulting protected peptide fragment, typically by crystallization or chromatography.
Removal of the Fmoc group using a base like piperidine in an appropriate solvent. sigmaaldrich.com
Purification of the deprotected peptide fragment.
Further elongation of the peptide chain by repeating the coupling and deprotection steps.
This approach, while more labor-intensive than SPPS, can offer advantages in terms of scalability and characterization of intermediates. It has been particularly useful in the context of preparing peptide segments for subsequent fragment condensation to build larger proteins. The principles of minimizing side reactions like racemization and optimizing coupling conditions are equally critical in solution-phase synthesis. bachem.com
Derivatization Reactions of Fmoc 3 Carboxypiperidine
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group of Fmoc-3-carboxypiperidine is a prime site for chemical modification, offering pathways to introduce diverse functionalities. These modifications are pivotal in the development of prodrugs and bioconjugates, as well as for creating activated intermediates for further chemical synthesis.
Esterification and Amidation Reactions for Prodrug Design and Bioconjugation
Ester and amide linkages are commonly employed in prodrug design to enhance the pharmacokinetic properties of a parent drug, such as solubility, stability, and bioavailability. scirp.orgmdpi.comijpcbs.com The carboxylic acid of Fmoc-3-carboxypiperidine can be readily converted into esters and amides. ijpcbs.com This strategy is particularly useful for masking charged groups, thereby increasing lipophilicity and facilitating passive membrane permeability. ijpcbs.com
In the context of prodrugs, the resulting ester or amide bond is designed to be cleaved in vivo by metabolic enzymes, releasing the active pharmacological agent. ijpcbs.com For instance, ester prodrugs are often hydrolyzed by esterases, a class of enzymes abundant in the body. ijper.org Similarly, amide prodrugs can be cleaved by amidases or proteases. ijpcbs.com The choice of the alcohol or amine used for esterification or amidation, respectively, can fine-tune the rate of this cleavage and other properties of the prodrug. ijper.org
Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, also frequently utilizes ester and amide bond formation. nih.gov Fmoc-3-carboxypiperidine can act as a linker, connecting a payload (e.g., a drug) to a biological entity. The piperidine (B6355638) ring can be further functionalized after Fmoc deprotection to attach to the biomolecule, while the carboxylic acid is used to attach the payload.
| Reaction Type | Reagents and Conditions | Application | Key Feature |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC/DMAP) | Prodrug Synthesis | Masks polar carboxyl group, increasing lipophilicity. ijpcbs.com |
| Amidation | Amine, Coupling Agents (e.g., HBTU, HATU) | Prodrug Synthesis, Peptide Synthesis | Forms stable amide bond, can mimic peptide linkages. ijpcbs.com |
| Bioconjugation | Biomolecule with free amine/hydroxyl, Activating Agents | Targeted Drug Delivery | Links small molecules to proteins, antibodies, etc. nih.gov |
Formation of Activated Esters for Coupling Reactions
To facilitate efficient coupling reactions, the carboxylic acid of Fmoc-3-carboxypiperidine can be converted into a more reactive "activated ester." chempep.com This is a common strategy in peptide synthesis and other amide bond formations, as it enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an amine. chempep.com
Common methods for forming activated esters include reaction with reagents like N-hydroxysuccinimide (NHS) to form NHS esters, or with pentafluorophenol (B44920) (Pfp) to form Pfp esters. bachem.compeptide.com These activated esters are stable enough to be isolated and stored but react readily with primary and secondary amines to form amide bonds under mild conditions. chempep.combachem.com The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can also generate an active ester in situ. chempep.com Uronium/aminium salt-based coupling agents like HBTU and HATU are also popular for their high efficiency and the formation of active OBt or OAt esters. chempep.combachem.com
| Activated Ester Type | Activating Reagent(s) | Coupling Partner | Application |
| NHS Ester | N-Hydroxysuccinimide (NHS), DCC or EDC | Primary Amines | Bioconjugation, Amide Synthesis |
| Pfp Ester | Pentafluorophenol (Pfp), DCC | Amines | Solid-Phase Peptide Synthesis bachem.com |
| OBt/OAt Ester (in situ) | HOBt/HOAt, DCC/EDC or HBTU/HATU | Amines | Peptide Synthesis chempep.combachem.com |
Modifications of the Piperidine Nitrogen (Post-Fmoc Deprotection)
The Fmoc protecting group on the piperidine nitrogen is stable under acidic and neutral conditions but is readily removed by treatment with a mild base, such as piperidine in DMF. nih.gov This orthogonality allows for the selective deprotection of the nitrogen, which can then be subjected to a variety of derivatization reactions.
Alkylation and Acylation Reactions for Diverse Chemical Libraries
The secondary amine of the deprotected piperidine ring is a versatile handle for introducing molecular diversity. It can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental in the construction of diverse chemical libraries for drug discovery and high-throughput screening. nih.gov
N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). This reaction introduces an alkyl group onto the nitrogen atom. libretexts.org
N-Acylation is achieved by reacting the piperidine with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base. libretexts.org This reaction forms an amide bond and introduces an acyl group. The well-established Friedel-Crafts acylation provides a classic method for introducing acyl groups onto aromatic rings, and similar principles apply to the acylation of amines. libretexts.orgrsc.orgthermofisher.cn
These reactions allow for the systematic variation of the substituent on the piperidine nitrogen, enabling the generation of large libraries of related compounds with potentially different biological activities. nih.gov
Introduction of Reporter Groups and Biotinylation for Analytical Applications
For analytical and diagnostic purposes, reporter groups such as fluorescent dyes or biotin (B1667282) can be attached to the piperidine nitrogen. nih.govresearchgate.net
Biotinylation is the process of covalently attaching biotin to a molecule. thermofisher.com The exceptionally strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) is widely exploited for detection, purification, and immobilization of biotinylated molecules. thermofisher.com The deprotected piperidine nitrogen can be reacted with an activated biotin derivative, such as NHS-biotin, to form a stable amide linkage. thermofisher.com Biotinylated piperidine derivatives can be used as tracers or in affinity-based applications. biotium.com
Fluorescent Labeling involves the attachment of a fluorophore. Similar to biotinylation, an activated fluorescent dye (e.g., an NHS ester of a dye) can be reacted with the piperidine nitrogen to yield a fluorescently tagged molecule. These derivatives are valuable tools in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
| Modification | Reagent Type | Purpose | Example Application |
| Alkylation | Alkyl Halide (e.g., R-Br) | Introduce Alkyl Groups libretexts.org | Library Synthesis for Drug Discovery nih.gov |
| Acylation | Acid Chloride (e.g., R-COCl) | Introduce Acyl Groups libretexts.org | Library Synthesis, Bioactive Scaffolds |
| Biotinylation | Activated Biotin (e.g., NHS-Biotin) | Affinity Tagging thermofisher.com | Pull-down assays, Immunoassays nih.govfishersci.ie |
| Fluorescent Labeling | Activated Fluorophore (e.g., FAM-NHS) | Visualization and Detection | Fluorescence Microscopy, Flow Cytometry |
Chiral Derivatization for Stereochemical Analysis
When Fmoc-3-carboxypiperidine is used in its chiral forms, (R)- or (S)-Fmoc-3-carboxypiperidine, it can serve as a chiral building block. sigmaaldrich.com Furthermore, the derivatization of racemic or enantiomerically enriched compounds with a chiral derivatizing agent (CDA) is a powerful technique for determining their stereochemical composition, often by chromatographic or spectroscopic methods. researchgate.netnih.gov
This process involves reacting the analyte with a single enantiomer of a CDA to produce a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they can often be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. chimia.ch For example, a chiral amine or alcohol can be derivatized at the carboxylic acid position of Fmoc-3-carboxypiperidine. Alternatively, after Fmoc-deprotection, the piperidine nitrogen can be reacted with a chiral carboxylic acid. The resulting diastereomeric products can then be analyzed to determine the enantiomeric excess of the original analyte. nih.govorientjchem.org NMR spectroscopy can also be used to analyze the resulting diastereomers, as the different chemical environments of the nuclei in each diastereomer can lead to distinct signals. researchgate.net
Reagents and Methodologies for Chiral Tagging and Separation
The carboxylic acid functional group of Fmoc-3-carboxypiperidine is the target for derivatization. This is typically achieved by forming an amide or ester bond with a chiral amine or alcohol, respectively. The reaction requires a coupling agent to activate the carboxylic acid.
Chiral Derivatizing Agents (CDAs)
A variety of chiral amines are commercially available and have been successfully used as CDAs for chiral carboxylic acids. nih.gov While direct research on Fmoc-3-carboxypiperidine is specific, methodologies applied to other chiral carboxylic acids are broadly applicable. Effective CDAs must be enantiomerically pure and react under mild conditions to prevent racemization of the analyte. chiralpedia.com
Examples of reagent classes used for this purpose include:
Chiral Amines: Reagents such as (S)-(-)-1-phenylethylamine are classic examples. More specialized reagents have been developed to enhance detection sensitivity. cdnsciencepub.com For instance, triazine-based reagents like (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) are designed for high sensitivity in mass spectrometry. nih.govmdpi.com Other examples include (R)-(-)-1-aminoindan and derivatives of 3-aminopyrrolidine. nih.gov
Organophosphorus Reagents: Chiral organophosphorus compounds can be used to create diastereomeric derivatives that are particularly well-suited for analysis by ³¹P NMR spectroscopy. nih.gov
Reaction Methodologies
The derivatization process generally involves the activation of the carboxyl group of Fmoc-3-carboxypiperidine, followed by reaction with the chiral amine.
Carbodiimide (B86325) Coupling: A widely used method involves reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). researchgate.netresearchgate.net The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724). The components are mixed and stirred, often at room temperature, for a period ranging from minutes to several hours to ensure complete reaction. researchgate.netresearchgate.net
Triazine-based Coupling: For reagents like DMT-3(S)-Apy, a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is effective. researchgate.net This reaction can be very rapid, often completing within minutes at room temperature. researchgate.net
The resulting diastereomeric amides can then be separated using standard chromatographic methods. The choice of CDA and coupling methodology is often optimized to achieve the best separation and detection sensitivity for the subsequent analysis. nih.gov
Table 1: Examples of Chiral Derivatizing Agents (CDAs) and Coupling Methods for Carboxylic Acids This table presents general methodologies applicable to chiral carboxylic acids like Fmoc-3-carboxypiperidine.
| Chiral Derivatizing Agent (CDA) | Coupling Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| (S)-Anabasine | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Room temperature, 5 min | mdpi.comresearchgate.net |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt) | 40 °C, 90 min | researchgate.netresearchgate.net |
| (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher acid) | 1,3-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, 30 min | google.com |
| (S)-(-)-Phenethylamine | Not specified (likely standard carbodiimide coupling) | Not specified | cdnsciencepub.com |
Chromatographic and Spectroscopic Techniques for Enantiomeric Excess Determination
Once the enantiomers of Fmoc-3-carboxypiperidine are converted into diastereomers, their relative quantities, and thus the enantiomeric excess (e.e.), can be determined. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose. semanticscholar.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for separating the newly formed diastereomers. semanticscholar.org Since the diastereomers have different physical properties, they will interact differently with the stationary phase of the HPLC column, leading to different retention times.
Stationary Phase: A standard achiral reversed-phase column, such as a C18 (ODS) column, is typically sufficient for separating diastereomeric derivatives. researchgate.netgoogle.com
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. google.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation.
Detection: The Fmoc group on the parent molecule is an excellent chromophore, allowing for sensitive detection using a UV-Vis detector, typically at a wavelength around 254 nm or 265 nm. google.comcat-online.com If a fluorogenic CDA is used, a fluorescence detector can provide even higher sensitivity.
The enantiomeric excess is calculated by integrating the peak areas of the two separated diastereomers in the chromatogram.
Table 2: General HPLC Conditions for Separation of Derivatized Carboxylic Acid Diastereomers
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column | C18 (ODS), e.g., 4.6 mm x 150 mm | Standard achiral stationary phase for reversed-phase separation. | researchgate.netgoogle.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., acetate (B1210297) or phosphate) | Elutes the diastereomers from the column at different rates. | google.com |
| Detection | UV-Vis at ~254 nm | Quantifies the amount of each diastereomer based on the strong absorbance of the Fmoc group. | google.comcat-online.com |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. | google.com |
| Column Temp. | Ambient or controlled (e.g., 40 °C) | Affects retention times and peak shape. | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is another powerful tool for determining enantiomeric excess after derivatization. semanticscholar.orgresearchgate.net In the diastereomeric derivatives, protons that are in proximity to the new chiral center will experience different magnetic environments. This results in separate, distinct signals (different chemical shifts) for each diastereomer in the ¹H NMR spectrum. researchgate.net
For example, after reacting racemic Fmoc-3-carboxypiperidine with an enantiopure chiral amine like (S)-phenethylamine, the protons on the piperidine ring or even the Fmoc group may show separate signals for the (R,S) and (S,S) diastereomers. cdnsciencepub.com The enantiomeric excess can be accurately determined by integrating the areas of these separated signals. researchgate.net For analytes containing phosphorus, ³¹P NMR can be an exceptionally clean and effective method when a chiral phosphorus-containing derivatizing agent is used. nih.gov
Fmoc 3 Carboxypiperidine in Medicinal Chemistry and Drug Discovery
Design of Bioactive Peptides and Peptidomimetics
The incorporation of non-natural amino acids like 3-carboxypiperidine is a key strategy in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties such as improved stability and bioavailability. rsc.org The rigid piperidine (B6355638) ring helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for the target receptor or enzyme. This conformational constraint is a widely used method to develop more stable and potent bioactive peptides.
Peptidomimetics are designed to overcome the inherent weaknesses of natural peptides as drugs, primarily their rapid degradation by proteases in the body. rsc.org By replacing standard amino acids with structures like 3-carboxypiperidine, researchers can create peptide-like molecules that are resistant to enzymatic cleavage, leading to a longer duration of action in the body. nih.gov
| Peptidomimetic Strategy | Advantage | Reference |
| Backbone Cyclization | Increases structural rigidity and resistance to exonucleases. | nih.gov |
| Incorporation of D-amino acids | Alters stereochemistry to prevent recognition by proteases. | nih.gov |
| Use of Non-natural/Constrained Scaffolds (e.g., piperidine) | Induces specific secondary structures (e.g., β-turns), enhances stability, and improves receptor binding. | nih.govrsc.org |
| Thioether Cyclization | Creates a stable, non-amide bond linkage within the peptide. | nih.gov |
Incorporation into Peptide Hormones and Enzyme Inhibitors
Peptide hormones regulate numerous physiological processes, but their therapeutic use is often limited by poor stability. nih.gov Introducing constrained scaffolds like 3-carboxypiperidine into analogues of peptide hormones, such as somatostatin (B550006) or melanocyte-stimulating hormone (MSH), can yield molecules with enhanced resistance to degradation and improved receptor interaction. nih.govwiley.com The synthesis of such analogues often employs standard Fmoc-based solid-phase chemistry, where Fmoc-3-carboxypiperidine can be readily incorporated into the growing peptide chain. nih.govwiley.com
In the realm of enzyme inhibitors, the piperidine scaffold is a common structural motif. scielo.brbenthamdirect.com For example, piperidine derivatives have been designed as inhibitors for enzymes like farnesyltransferase and β-secretase (BACE1), which are implicated in cancer and Alzheimer's disease, respectively. benthamdirect.comnih.gov The synthesis of a piperidine-4-one derivative fused to a dipeptide resulted in a potent dual inhibitor of both acetylcholinesterase (AChE) and BACE1, with an IC50 value of 0.0154 μM/ml against BACE1. benthamdirect.com The rigid structure of the piperidine ring helps to properly orient the functional groups of the inhibitor for optimal binding within the enzyme's active site, leading to potent inhibition. nih.gov
Development of Targeted Drug Delivery Systems
Peptide-drug conjugates (PDCs) represent a promising strategy for targeted therapy, where a cytotoxic drug is linked to a peptide that specifically targets cancer cells or other diseased tissues. mdpi.combeilstein-journals.org The success of a PDC relies on the stability and targeting ability of the peptide component. mdpi.com Fmoc-3-carboxypiperidine can be used as a building block to construct robust targeting peptides. The resulting peptidomimetics offer enhanced stability against enzymatic degradation, ensuring the conjugate remains intact until it reaches its target. rsc.org The synthesis of these complex molecules often involves Fmoc solid-phase peptide synthesis to build the targeting peptide, followed by the attachment of a linker and the drug payload. mdpi.com
Application in Small Molecule Drug Design
Beyond peptides, the piperidine ring itself is a privileged scaffold in small molecule drug discovery. ugent.becoopuqac.com It is a structural component in numerous approved drugs across a wide range of therapeutic areas, including CNS disorders, cancer, and infectious diseases. ugent.be The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological properties. mdpi.com
Scaffold for Central Nervous System (CNS) Agents
Developing drugs for CNS disorders is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). frontiersin.org Ideal CNS drug candidates generally possess specific physicochemical properties, such as low molecular weight and controlled lipophilicity. frontiersin.org The piperidine scaffold is frequently employed in the design of CNS agents because its rigid structure can be tailored to meet these requirements. ugent.bemdpi.com Introducing chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com The ability to modify the piperidine ring at various positions allows medicinal chemists to optimize compounds for BBB penetration and target engagement within the brain. thieme-connect.com
| Property for CNS Drugs | Desired Range/Characteristic | Reference |
| Molecular Weight (MW) | Generally lower to facilitate BBB penetration. | frontiersin.org |
| Lipophilicity (logP/logD) | Optimal range to balance solubility and membrane permeability. | thieme-connect.com |
| Polar Surface Area (PSA) | Often constrained to <90 Ų to limit polarity. | frontiersin.org |
| Rigidity | Increased rigidity can improve selectivity and reduce off-target effects. | ugent.be |
Role in the Discovery of Agonists and Antagonists for Specific Receptors
The piperidine scaffold is a cornerstone in the development of ligands that modulate the activity of various receptors. encyclopedia.pub By synthetically modifying the core piperidine structure, researchers can create compounds that act as either agonists (activators) or antagonists (blockers) for specific receptor targets. acs.orgnih.gov
For instance, piperidine derivatives have been extensively studied as antagonists for histamine (B1213489) H3 and sigma-1 (σ1) receptors, which are targets for treating neuropathic pain and other neurological disorders. acs.orgnih.govnih.gov In one study, replacing a piperazine (B1678402) ring with a piperidine ring was identified as a key structural change that significantly increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov Similarly, piperidine-containing compounds have been developed as potent and selective inverse agonists for the adenosine (B11128) A2A receptor, a target for neurodegenerative diseases like Parkinson's. mdpi.com The systematic modification of the piperidine scaffold in these studies highlights its importance in achieving the desired potency and selectivity for a given receptor. nih.gov
Computational Studies and Structure-Activity Relationship (SAR) Analysis
Modern drug discovery heavily relies on computational methods to guide the design and optimization of new drug candidates. clinmedkaz.org For molecules containing the Fmoc-3-carboxypiperidine scaffold, computational studies are crucial for understanding their structure-activity relationships (SAR). researchgate.net SAR studies investigate how changes in a molecule's structure affect its biological activity. acs.org
Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand will bind to its target protein. nih.govresearchgate.net For example, computational modeling of piperidine-based renin inhibitors revealed that a specific amide orientation on the piperidine ring could form a critical hydrogen bond with the target enzyme, significantly increasing potency. nih.gov In another study, 3D-QSAR (Quantitative Structure-Activity Relationship) models were built for a series of N-aryl-piperidine-4-carboxamide derivatives to identify key structural features required for inhibiting the MALT1 protein, a target in lymphoma. researchgate.net These computational insights allow for the rational design of more potent and selective compounds, accelerating the drug discovery process and reducing the need for extensive empirical screening. thieme-connect.comclinmedkaz.org
| Computational Method | Application in Drug Design | Reference |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor or enzyme. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a ligand-protein complex over time to assess binding stability. | nih.gov |
| 3D-QSAR | Relates the 3D properties of a series of molecules to their biological activity to guide optimization. | researchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | researchgate.net |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | researchgate.net |
Molecular Docking and Dynamics Simulations to Predict Binding Affinities
In modern drug discovery, computational techniques are indispensable for predicting how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. Molecular docking and molecular dynamics (MD) simulations are two such powerful methods that provide insights into these interactions at an atomic level. For scaffolds like piperidine-3-carboxylic acid, which is the core of Fmoc-3-carboxypiperidine, these techniques are crucial for predicting the binding affinities of its derivatives and guiding further chemical synthesis.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. A higher score or lower binding energy generally indicates a more stable and favorable interaction. nih.gov This allows researchers to virtually screen large libraries of compounds derived from a core scaffold like piperidine-3-carboxylic acid and prioritize a smaller, more promising set for actual synthesis and testing.
For instance, in a study focused on developing novel anticonvulsants, researchers synthesized a series of N-substituted piperidine-3-carboxylic acid derivatives. researchgate.net Molecular docking was employed to understand how these compounds might interact with the GABA-A receptor, a key target in epilepsy treatment. The docking studies revealed specific interactions, such as hydrogen bonds and hydrophobic contacts, between the synthesized molecules and amino acid residues in the receptor's binding pocket, helping to explain their observed biological activity. researchgate.net
Following molecular docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic picture of the ligand-protein complex. plos.org While docking provides a static snapshot, MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond scale. nih.gov This allows for the assessment of the stability of the predicted binding pose and a more accurate calculation of binding free energies. plos.org MD simulations can reveal how the protein and ligand adjust their conformations to accommodate each other and the role that water molecules play in mediating the interaction. For piperidine-based inhibitors, MD simulations can confirm whether the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. researchgate.netplos.org
One study on piperidine derivatives as potential HDM2 inhibitors used molecular dynamic simulations to analyze the stability of the top-scoring molecules from docking. researchgate.net The simulations helped to confirm that the designed compounds could maintain stable interactions within the binding pocket of HDM2, a crucial protein for cancer therapy. researchgate.net
The data below illustrates a hypothetical outcome from a molecular docking study on a series of piperidine-3-carboxylic acid derivatives targeting a specific protein kinase.
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| Derivative A (R = -CH3) | -7.8 | ASP145, LYS88, LEU130 | 2.5 µM |
| Derivative B (R = -Phenyl) | -9.2 | ASP145, TYR89, PHE129 | 0.4 µM |
| Derivative C (R = -CH2-Ph-Cl) | -10.1 | ASP145, LYS88, TRP150 | 0.09 µM |
| Derivative D (R = -H) | -6.5 | ASP145, LYS88 | 15.2 µM |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unc.edu In drug discovery, QSAR models are invaluable for lead optimization, the process of refining a promising compound to enhance its efficacy and other drug-like properties. frontiersin.org By analyzing a dataset of compounds with known activities, a QSAR model can identify the key physicochemical properties or structural features (descriptors) that govern the activity. ecetoc.org This model can then be used to predict the activity of new, yet-to-be-synthesized molecules.
For derivatives of Fmoc-3-carboxypiperidine, a QSAR study would begin by synthesizing a library of related compounds where different substituents are placed on the piperidine ring. The biological activity of these compounds against a specific target would be measured experimentally (e.g., as IC50 values). Then, various molecular descriptors are calculated for each compound. These can include:
Electronic descriptors: (e.g., partial charges, dipole moment) that describe the distribution of electrons.
Steric descriptors: (e.g., molecular volume, surface area) that describe the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) that describe the molecule's solubility characteristics.
Topological descriptors: that describe the connectivity and branching of atoms.
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is generated that links these descriptors to the observed activity. cresset-group.com
A study focused on piperidine-derived compounds as inhibitors of the p53-HDM2 interaction successfully developed a group-based QSAR (GQSAR) model. researchgate.net This model was not only statistically robust but also allowed the researchers to create a combinatorial library of new potential inhibitors and predict their activity. researchgate.net The interpretation of the QSAR model provided insights into which fragments and substitutions on the piperidine scaffold were most likely to increase inhibitory potency. researchgate.net
The general form of a simple linear QSAR equation might look like this:
log(1/IC50) = c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Moment) + constant
This equation allows researchers to understand, for example, that increasing hydrophobicity (LogP) might improve activity, while increasing molecular size might be detrimental.
The table below provides a simplified example of data used to build a QSAR model for a series of piperidine-3-carboxamide derivatives.
| Compound | LogP (Hydrophobicity) | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Experimental Activity (IC50, µM) |
|---|---|---|---|---|
| Compound 1 | 2.1 | 350.4 | 75.6 | 10.5 |
| Compound 2 | 2.8 | 388.5 | 75.6 | 5.2 |
| Compound 3 | 3.5 | 424.9 | 75.6 | 1.8 |
| Compound 4 | 2.9 | 392.4 | 85.3 | 8.9 |
By applying QSAR, medicinal chemists can strategically design new derivatives of Fmoc-3-carboxypiperidine with a higher probability of success, thereby accelerating the drug discovery process and reducing the costs associated with synthesizing and testing less promising compounds. frontiersin.org
Advanced Research Directions and Future Prospects
Development of Novel Fmoc-3-Carboxypiperidine Analogues with Enhanced Properties
The core structure of Fmoc-3-carboxypiperidine serves as a scaffold for the development of new analogues designed to confer specific, enhanced properties to the final molecule, such as peptides or small-molecule therapeutics. Researchers are actively creating derivatives to improve characteristics like stability, solubility, and conformational flexibility.
One area of focus is the introduction of substituents onto the piperidine (B6355638) ring. For instance, analogues such as (R)- and (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid have been developed. The inclusion of the benzyl (B1604629) group can enhance both the stability and solubility of the compound, which are advantageous properties for streamlining synthetic processes and for the characteristics of the final product. chemimpex.comchemimpex.com Another example is 4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine. vulcanchem.com In this case, the 2-methoxybenzyl group has been shown to improve the solubility of the dibenzofulvene (DBF) byproduct generated during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS). vulcanchem.com This enhancement minimizes the risk of the byproduct clogging the resin, leading to improved reaction yields, a critical factor in the synthesis of long peptide chains. vulcanchem.com
The design of these novel analogues is often guided by the principles of peptidomimetics, where the goal is to create structures that mimic the secondary structures of natural peptides, such as alpha-helices or beta-turns. nih.gov By incorporating constrained piperidine motifs derived from these analogues, chemists can create peptides with more defined and stable conformations. abyntek.comchemimpex.com This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The development of these advanced building blocks is crucial for innovating in drug discovery, allowing for the creation of novel therapeutics with improved pharmacokinetic profiles. chemimpex.comabyntek.com
Table 1: Examples of Fmoc-3-Carboxypiperidine Analogues and Their Enhanced Properties
| Compound Name | Key Structural Modification | Enhanced Property | Reference |
|---|---|---|---|
| (R/S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid | Benzyl group at the 3-position | Increased stability and solubility | chemimpex.comchemimpex.com |
| 4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-carboxypiperidine | 2-methoxybenzyl group at the 1-position | Enhanced solubility of synthesis byproducts, improving yields | vulcanchem.com |
Emerging Applications in Chemical Biology and Material Science
The unique structural features of Fmoc-3-carboxypiperidine and its derivatives are paving the way for their use in the interdisciplinary fields of chemical biology and material science.
In chemical biology , these compounds are instrumental as building blocks for creating sophisticated probes and therapeutic candidates. Their incorporation into peptides can influence structure and function, which is critical for targeting biological pathways, such as protein-protein interactions (PPIs). nih.gov Peptidomimetics containing the piperidine scaffold can be designed to inhibit specific PPIs implicated in disease, offering a rational approach to drug design. nih.gov Furthermore, Fmoc-protected amino acid derivatives are essential components in the synthesis of antibody-drug conjugates (ADCs), a powerful class of cancer therapeutics. medchemexpress.com The linker component of an ADC, which connects the antibody to the cytotoxic payload, often incorporates non-standard amino acids, and Fmoc-3-carboxypiperidine analogues can be explored for this purpose to create linkers with optimal stability and cleavage properties. medchemexpress.com
In the field of material science , Fmoc-piperidine derivatives are being explored for the development of advanced materials, including novel polymers and nanomaterials. chemimpex.comchemimpex.com The rigid, cyclic nature of the piperidine ring can be exploited to create polymers with defined architectures and specific physical properties. When incorporated into self-assembling peptide systems, these building blocks can influence the morphology and function of the resulting nanomaterials. Such materials have potential applications in biomaterials engineering, for example, in creating scaffolds for tissue regeneration or in systems for targeted drug delivery. abyntek.com
Integration with Automated and High-Throughput Synthesis Platforms
The Fmoc protecting group is central to modern solid-phase peptide synthesis (SPPS), a technique that is highly amenable to automation. beilstein-journals.orgamericanpeptidesociety.org Consequently, Fmoc-3-carboxypiperidine is well-suited for integration into automated and high-throughput synthesis platforms, which significantly accelerates the discovery and development of new peptides and peptidomimetics. beilstein-journals.orgnih.gov
Automated SPPS instruments, including those that use microwave irradiation to speed up coupling and deprotection steps, rely on the Fmoc/tBu (tert-butyl) protection strategy. beilstein-journals.orgbachem.com The use of Fmoc-3-carboxypiperidine in these systems allows for the routine incorporation of this constrained, non-canonical amino acid into peptide sequences. The entire process, from resin loading to amino acid coupling, Fmoc deprotection (typically with piperidine), and washing, can be performed automatically. bachem.comchapman.edu This automation saves considerable time and reduces the potential for human error compared to manual synthesis. chapman.edu
Furthermore, the principles of high-throughput synthesis are being applied to create large libraries of molecules for screening. chemspeed.cominnovationnewsnetwork.com Automated platforms can perform parallel synthesis in multi-well plates, enabling the rapid generation of hundreds or thousands of distinct peptide analogues. chemspeed.comnih.gov By including Fmoc-3-carboxypiperidine and its derivatives in these libraries, researchers can systematically explore how this particular structural motif affects a peptide's biological activity or material properties. synplechem.com This high-throughput approach, combined with automated screening, is a powerful engine for identifying lead compounds in drug discovery and for developing new materials with desired functionalities. nih.govsynplechem.com The compatibility of Fmoc chemistry with automation is a key reason for its widespread adoption and ensures the continued relevance of building blocks like Fmoc-3-carboxypiperidine in advanced research. americanpeptidesociety.org
Sustainable and Green Chemistry Approaches in Synthesis and Application
In line with the growing emphasis on sustainable practices in the chemical industry, research is underway to develop greener methods for both the synthesis of piperidine derivatives and their application in areas like SPPS. raijmr.com
The synthesis of the piperidine core itself is a target for green innovation. Traditional methods often rely on harsh reagents and organic solvents. nih.gov Newer, more sustainable approaches are being explored, such as:
Use of Eco-Friendly Catalysts: Heterogeneous catalysts, like cerium supported on chitosan (B1678972) or nano γ-alumina, are being used to promote the synthesis of piperidine derivatives under milder, room temperature conditions. rsc.orgacs.org These catalysts are often recyclable, reducing waste. acs.org
Green Solvents: The replacement of volatile and toxic organic solvents is a key goal. Reactions are being developed in greener media such as water or polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.net
Bio-renewable Feedstocks: Researchers are investigating pathways to produce piperidines from bio-renewable sources, such as tetrahydrofurfurylamine, moving away from a reliance on fossil fuel-based starting materials. rsc.org
Electrosynthesis: Organic electrosynthesis presents a green alternative that can generate highly reactive species under ambient conditions without the need for hazardous chemical reagents. nih.gov
In the application of Fmoc-3-carboxypiperidine, particularly in SPPS, significant efforts are being made to "green" the process. A major focus has been on replacing piperidine, the standard reagent used for Fmoc deprotection, due to its toxicity and regulatory concerns. researchgate.netrsc.org Alternative, less hazardous bases are being investigated. For example, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable substitute that can effectively remove the Fmoc group and, in some cases, minimize the formation of side products. rsc.org Additionally, research into greener solvent systems for the entire SPPS process is active, with studies exploring mixtures that can replace more hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). unibo.it
Table 2: Green Chemistry Approaches Relevant to Fmoc-3-carboxypiperidine
| Approach | Area of Application | Example/Description | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Synthesis of Piperidine Core | Use of recyclable catalysts like Ce/chitosan or nano γ-alumina/Sb(V). | rsc.orgacs.org |
| Green Solvents | Synthesis & SPPS | Utilizing water, polyethylene glycol (PEG), or N-octyl-pyrrolidone. | acs.orgresearchgate.netrsc.orgunibo.it |
| Bio-renewable Sources | Synthesis of Piperidine Core | Synthesis from bio-renewable tetrahydrofurfurylamine. | rsc.org |
| Electrosynthesis | Synthesis of Piperidine Core | Electroreductive cyclization to form the piperidine ring. | nih.gov |
Q & A
Q. What is the synthetic pathway for Fmoc-3-carboxypiperidine, and how can purity be ensured?
Fmoc-3-carboxypiperidine is synthesized via a multi-step process involving phosphorylation and Fmoc-protection. Critical steps include:
- Phosphorylation : Boc-Asp-OtBu serves as the starting material, with C-P bond formation requiring precise temperature control (0–4°C) to avoid side reactions.
- Fmoc Protection : Introduction of the Fmoc group under anhydrous conditions (e.g., DMF as solvent) ensures stability during peptide elongation.
- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is critical for isolating ≥95% pure product. Analytical tools like LC-MS and ¹H/³¹P NMR validate structural integrity .
Q. What role does Fmoc-3-carboxypiperidine play in solid-phase peptide synthesis (SPPS)?
Fmoc-3-carboxypiperidine acts as a conformationally constrained amino acid analog, enabling:
- Backbone Modification : The piperidine ring introduces steric constraints to modulate peptide secondary structure.
- Orthogonal Protection : The Fmoc group is cleaved with 20% piperidine in DMF, leaving other side-chain protections (e.g., Boc, Trt) intact.
- Coupling Efficiency : Pre-activation with HBTU/HOBt in DMF improves incorporation rates, particularly in sterically hindered sequences .
Q. Which solvents and coupling agents are optimal for integrating Fmoc-3-carboxypiperidine into peptide chains?
Advanced Research Questions
Q. How can coupling efficiency of Fmoc-3-carboxypiperidine be optimized in sterically hindered peptide sequences?
- Microwave-Assisted Synthesis : Shortening coupling cycles (e.g., 10 min at 50°C) reduces aggregation in β-sheet-prone sequences.
- Double Coupling : Repeat couplings with fresh reagents to overcome low yields (<80%).
- Side-Chain Pre-Organization : Use tert-butyl or trityl protections to minimize steric clashes during backbone elongation .
Q. What analytical strategies resolve contradictions in reported stability data for Fmoc-3-carboxypiperidine under microwave conditions?
Discrepancies often arise from variations in:
Q. How do researchers mitigate diketopiperazine (DKP) formation during Fmoc removal?
How can the PICOT framework structure research questions for Fmoc-3-carboxypiperidine studies?
- Population (P) : Peptide sequences with proline analogs.
- Intervention (I) : Incorporation of Fmoc-3-carboxypiperidine via SPPS.
- Comparison (C) : Traditional Fmoc-amino acids (e.g., Fmoc-proline).
- Outcome (O) : Improved α-helix stability or protease resistance.
- Time (T) : 24-hour stability under physiological conditions.
This format ensures hypothesis-driven experimental design .
Q. What protocols enhance reproducibility of Fmoc-3-carboxypiperidine-based peptide syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
